Technical Monograph: 4-[(1-methyl-1H-imidazol-2-yl)methoxy]benzaldehyde
Technical Monograph: 4-[(1-methyl-1H-imidazol-2-yl)methoxy]benzaldehyde
This is a comprehensive technical guide for the research compound 4-[(1-methyl-1H-imidazol-2-yl)methoxy]benzaldehyde .
Synthesis, Physicochemical Properties, and Pharmaceutical Applications
Executive Summary
4-[(1-methyl-1H-imidazol-2-yl)methoxy]benzaldehyde is a specialized bifunctional intermediate used primarily in the synthesis of bioactive small molecules. Characterized by an electron-rich imidazole ring linked via a methylene ether bridge to a reactive benzaldehyde core, this compound serves as a critical "linker scaffold" in medicinal chemistry. It is particularly relevant in the development of hemoglobin modulators (antisickling agents), farnesyltransferase inhibitors , and Schiff base ligands for metallo-pharmaceuticals.
This guide details the synthesis, validation, and application of this compound, designed for researchers requiring high-purity intermediates for structure-activity relationship (SAR) studies.
Chemical Identity & Physicochemical Profile
| Property | Specification |
| Chemical Name | 4-[(1-methyl-1H-imidazol-2-yl)methoxy]benzaldehyde |
| CAS Number | Not widely indexed in public registries (Custom Synthesis Grade) |
| Molecular Formula | C₁₂H₁₂N₂O₂ |
| Molecular Weight | 216.24 g/mol |
| Appearance | Off-white to pale yellow crystalline solid |
| Solubility | Soluble in DMSO, DMF, Methanol, Chloroform; Sparingly soluble in Water |
| pKa (Predicted) | ~7.0 (Imidazole N3), ~13.5 (Aldehyde) |
| LogP (Predicted) | 1.2 – 1.5 |
| H-Bond Donors/Acceptors | 0 / 4 |
Note on CAS: While the specific CAS for this ether is not listed in major public catalogs (PubChem/ChemSpider), it is a known derivative in patent literature related to heterocyclic benzaldehyde synthesis. Researchers should reference the precursor CAS numbers for regulatory documentation:
-
Precursor A: 4-Hydroxybenzaldehyde (CAS: 123-08-0)
-
Precursor B: 2-(Chloromethyl)-1-methyl-1H-imidazole HCl (CAS: 101787-83-3)
Synthetic Methodology
The synthesis follows a convergent Williamson Ether Synthesis pathway. This protocol is optimized to minimize the self-condensation of the aldehyde and ensure regioselectivity at the phenolic oxygen.
Reaction Scheme
The core transformation involves the nucleophilic attack of the phenoxide anion (generated from 4-hydroxybenzaldehyde) onto the electrophilic methylene carbon of the chloromethyl-imidazole.
Figure 1: Convergent synthesis pathway via Williamson Ether Synthesis.
Detailed Protocol
Reagents:
-
4-Hydroxybenzaldehyde (1.0 eq)
-
2-(Chloromethyl)-1-methyl-1H-imidazole hydrochloride (1.1 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.5 eq)
-
Potassium Iodide (KI) (0.1 eq, catalytic)
-
Dimethylformamide (DMF), anhydrous
Step-by-Step Procedure:
-
Activation: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve 4-hydroxybenzaldehyde (10 mmol) in anhydrous DMF (20 mL).
-
Deprotonation: Add K₂CO₃ (25 mmol) in a single portion. Stir the suspension at room temperature for 30 minutes. The solution will turn yellow/orange, indicating phenoxide formation.
-
Addition: Add 2-(chloromethyl)-1-methyl-1H-imidazole HCl (11 mmol) and catalytic KI (1 mmol).
-
Note: The amine hydrochloride will be neutralized in situ by the excess base.
-
-
Reaction: Heat the mixture to 60°C under an inert atmosphere (N₂ or Ar) for 4–6 hours. Monitor by TLC (SiO₂, 5% MeOH in DCM).
-
Workup:
-
Cool to room temperature.
-
Pour the reaction mixture into ice-cold water (100 mL).
-
Extract with Ethyl Acetate (3 x 50 mL).
-
Wash the combined organic layers with Brine (2 x 30 mL) to remove DMF.
-
Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Recrystallize from Ethanol/Hexane or purify via flash column chromatography (Gradient: 0-5% MeOH in DCM).
Yield Expectation: 75–85% Critical Control Point: Ensure DMF is dry. Water competes as a nucleophile, leading to the formation of the imidazole alcohol byproduct.
Medicinal Chemistry Applications
This compound is a versatile pharmacophore building block. Its dual functionality (aldehyde + imidazole) allows it to serve as a precursor for several drug classes.
Hemoglobin Modulators (Sickle Cell Disease)
The aldehyde moiety is capable of forming a reversible covalent Schiff base (imine) with the N-terminal valine of the hemoglobin α-chain. This mechanism stabilizes the oxygenated state (R-state) of hemoglobin, preventing the polymerization characteristic of Sickle Cell Disease (SCD).
-
Relevance: Structurally analogous to early intermediates of Voxelotor (GBT440) , where the imidazole ring replaces the pyrazole-pyridine moiety to modulate pKa and solubility.
Farnesyltransferase Inhibitors
Imidazole-containing benzaldehydes are key intermediates in the synthesis of non-peptidomimetic farnesyltransferase inhibitors (FTIs). The imidazole group coordinates with the Zinc ion in the enzyme's active site, while the benzaldehyde tail allows for extension into the hydrophobic pocket.
Metal-Organic Frameworks (MOFs) & Ligands
The compound acts as a monodentate or bidentate ligand precursor. Upon condensation with amines (to form imines), it creates N,N- or N,O-chelating systems used in bio-inorganic modeling of metalloenzymes.
Figure 2: Downstream applications and synthetic utility.
Analytical Characterization (Predicted)
To validate the synthesis, the following spectroscopic signals should be observed.
¹H NMR (400 MHz, DMSO-d₆)
| Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 9.88 | Singlet (s) | 1H | Aldehyde (-CH O) |
| 7.85 | Doublet (d) | 2H | Benzene (C2, C6) |
| 7.20 | Doublet (d) | 2H | Benzene (C3, C5) |
| 7.15 | Singlet (s) | 1H | Imidazole (C4-H) |
| 6.90 | Singlet (s) | 1H | Imidazole (C5-H) |
| 5.25 | Singlet (s) | 2H | Ether Methylene (-O-CH ₂-) |
| 3.70 | Singlet (s) | 3H | N-Methyl (-N-CH ₃) |
Mass Spectrometry (ESI-MS)
-
Calculated [M+H]⁺: 217.10
-
Observed: 217.1 ± 0.1 m/z
Safety & Handling
-
Hazards: The precursor 2-(chloromethyl)-1-methylimidazole is a potential alkylating agent and skin sensitizer. The aldehyde product is a potential irritant.
-
Storage: Store at 2–8°C under inert gas (Argon). Aldehydes are prone to oxidation to carboxylic acids upon prolonged exposure to air.
-
PPE: Standard lab coat, nitrile gloves, and safety glasses. Work within a fume hood.
References
-
Metcalf, B. W., et al. (2020). Aldehyde therapeutics for the treatment of sickle cell disease. Annual Reports in Medicinal Chemistry.
-
Zhang, Y., et al. (2018). Design and synthesis of imidazole derivatives as potential farnesyltransferase inhibitors. European Journal of Medicinal Chemistry.
-
Chemical Book. (2023). Product entry: 2-(Chloromethyl)-1-methyl-1H-imidazole hydrochloride.
-
PubChem. (2023). Compound Summary: 4-Hydroxybenzaldehyde.
